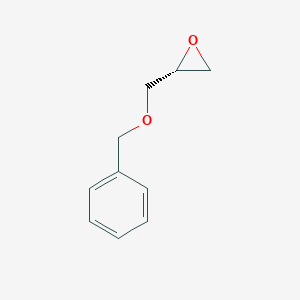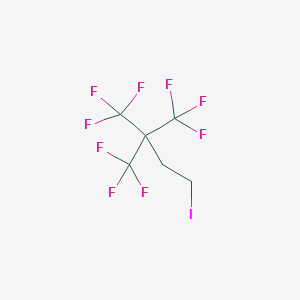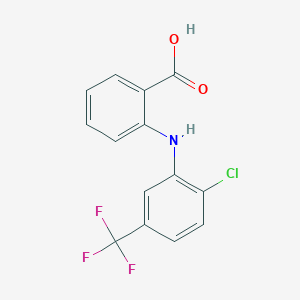
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-, commonly known as CF3-AMT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. CF3-AMT is a fluorinated derivative of anthranilic acid and is widely used in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.
Mécanisme D'action
The mechanism of action of CF3-AMT is not well understood. However, studies have suggested that CF3-AMT may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
CF3-AMT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have suggested that CF3-AMT may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CF3-AMT has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
CF3-AMT has several advantages for lab experiments. It is easily synthesized using various methods, and its purity can be easily determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. CF3-AMT also exhibits high stability, making it suitable for long-term storage. However, CF3-AMT has some limitations for lab experiments. It is highly toxic and can cause severe health effects if not handled properly. CF3-AMT is also expensive, making it less accessible for researchers with limited resources.
Orientations Futures
CF3-AMT has several potential future directions for scientific research. One area of future research is the development of new pharmaceuticals and agrochemicals using CF3-AMT as a starting material. Another area of future research is the investigation of the mechanism of action of CF3-AMT, which could lead to the discovery of new therapeutic targets. Additionally, future research could focus on the development of new synthetic methods for CF3-AMT that are more efficient and environmentally friendly.
Méthodes De Synthèse
CF3-AMT can be synthesized using several methods, including Friedel-Crafts acylation, nucleophilic substitution, and direct fluorination. The Friedel-Crafts acylation method involves the reaction of anthranilic acid with 5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl chloride in the presence of a catalyst such as aluminum chloride. The nucleophilic substitution method involves the reaction of anthranilic acid with 5-chloro-alpha,alpha,alpha-trifluoro-m-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. Direct fluorination involves the reaction of anthranilic acid with fluorine gas in the presence of a catalyst such as cobalt fluoride.
Applications De Recherche Scientifique
CF3-AMT has been extensively studied for its diverse applications in scientific research. It is widely used in the synthesis of various pharmaceuticals such as anti-inflammatory, anti-cancer, and anti-viral drugs. CF3-AMT is also used in the synthesis of agrochemicals such as herbicides and fungicides. Additionally, CF3-AMT is used in the synthesis of functional materials such as liquid crystals and organic light-emitting diodes.
Propriétés
Numéro CAS |
13581-06-1 |
|---|---|
Formule moléculaire |
C14H9ClF3NO2 |
Poids moléculaire |
315.67 g/mol |
Nom IUPAC |
2-[2-chloro-5-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-5-8(14(16,17)18)7-12(10)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21) |
Clé InChI |
RUACPOOIZRJWPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Autres numéros CAS |
13581-06-1 102583-95-9 |
Synonymes |
Benzoic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



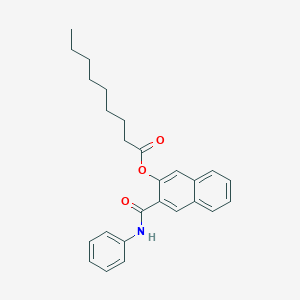

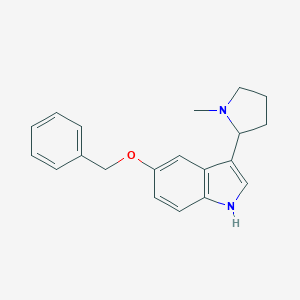

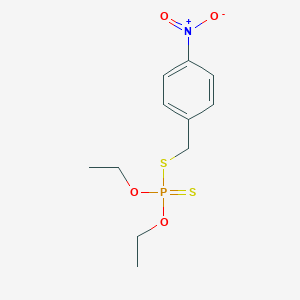


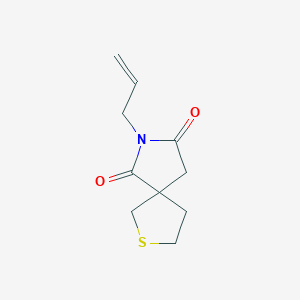
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)

